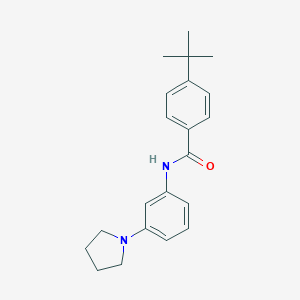![molecular formula C21H22N2O4S B299617 4-methoxy-N-[3-(morpholin-4-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B299617.png)
4-methoxy-N-[3-(morpholin-4-yl)phenyl]naphthalene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-[3-(morpholin-4-yl)phenyl]naphthalene-1-sulfonamide is a complex organic compound with the molecular formula C21H22N2O4S This compound is known for its unique structural features, which include a naphthalenesulfonamide core, a methoxy group, and a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[3-(morpholin-4-yl)phenyl]naphthalene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxynaphthalene-1-sulfonyl chloride with 3-(4-morpholinyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
4-methoxy-N-[3-(morpholin-4-yl)phenyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would produce an amine derivative.
科学的研究の応用
4-methoxy-N-[3-(morpholin-4-yl)phenyl]naphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-methoxy-N-[3-(morpholin-4-yl)phenyl]naphthalene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and potential anti-cancer effects.
類似化合物との比較
Similar Compounds
N-[2-Methoxy-4-(4-morpholinyl)phenyl]-6-(1H-pyrazol-3-yl)-2-pyridinecarboxamide: Shares the morpholine and methoxy groups but has a different core structure.
4-Bromo-3-methoxy-N-phenylbenzamide: Contains a methoxy group and a phenyl ring but lacks the naphthalenesulfonamide core.
4-methoxy-N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide: Similar in structure but with a nitro group instead of a sulfonamide group.
Uniqueness
The uniqueness of 4-methoxy-N-[3-(morpholin-4-yl)phenyl]naphthalene-1-sulfonamide lies in its combination of a naphthalenesulfonamide core with a morpholine ring and a methoxy group. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
特性
分子式 |
C21H22N2O4S |
|---|---|
分子量 |
398.5 g/mol |
IUPAC名 |
4-methoxy-N-(3-morpholin-4-ylphenyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C21H22N2O4S/c1-26-20-9-10-21(19-8-3-2-7-18(19)20)28(24,25)22-16-5-4-6-17(15-16)23-11-13-27-14-12-23/h2-10,15,22H,11-14H2,1H3 |
InChIキー |
JEEHEHOTUZRVJW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC(=C3)N4CCOCC4 |
正規SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC(=CC=C3)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N-[3-(1,3-dioxan-2-yl)phenyl]benzamide](/img/structure/B299534.png)
![N-benzyl-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B299535.png)
![3-(2,4-dichlorophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B299536.png)
![2,4-dimethyl-3-[(methylsulfonyl)amino]-N-(2-phenoxyethyl)benzenesulfonamide](/img/structure/B299539.png)


![{4-[4-(4-Fluoro-phenyl)-thiazol-2-yl]-piperazin-1-yl}-furan-2-yl-methanone](/img/structure/B299544.png)
![N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B299545.png)

![2-(acetylamino)-N-[2-(4-cyclohexylphenoxy)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B299553.png)
![4-{[(6-chloro-1,3-benzoxazol-2-yl)sulfanyl]methyl}-N-phenyl-1,3-thiazol-2-amine](/img/structure/B299556.png)
![2,4-dimethyl-N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299557.png)
![4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B299558.png)

